molecular formula C19H30BN3O3 B1409290 2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1480399-95-8

2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B1409290
M. Wt: 359.3 g/mol
InChI Key: HWRGPVKREFQHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H30BN3O3 and its molecular weight is 359.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound and its derivatives have been synthesized for various biological evaluations. One study focused on synthesizing derivatives for in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. The synthesized compound exhibited notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).

Antimicrobial and Anticholinesterase Activities

  • Another research synthesized derivatives of this compound for antimicrobial and anticholinesterase activities. The studies found weak acetylcholinesterase inhibitory activities but significant antifungal activity against Candida parapsilosis (Yurttaş et al., 2015).

Structural and Physicochemical Properties

  • Studies involving the structural confirmation and crystallographic analysis of similar compounds have been conducted. These studies often use techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. They also explore molecular structures using density functional theory (DFT) (Huang et al., 2021).

Anticancer Agents

  • Some derivatives of this compound have been investigated for their anticancer activity. These compounds have shown potential against specific cancer cell lines, like human lung adenocarcinoma cells, revealing their potential as therapeutic agents (Evren et al., 2019).

Imaging and Radioligands

  • There is research on analogues of this compound for use in imaging, such as positron emission tomography. These studies focus on developing selective antagonists suitable as radioligands for imaging central receptors (Kristensen et al., 2010).

Pharmacological Properties and Drug Development

  • Research into the pharmacological properties and potential drug development involving derivatives of this compound is ongoing. This includes studies on anticonvulsant activity, analgesic properties, and effects on voltage-gated sodium and calcium channels (Obniska et al., 2015).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BN3O3/c1-18(2)19(3,4)26-20(25-18)15-6-8-16(9-7-15)21-17(24)14-23-12-10-22(5)11-13-23/h6-9H,10-14H2,1-5H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRGPVKREFQHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.